molecular formula C12H18NO3P B1303800 N-(diethoxyphosphorylmethyl)-1-phenylmethanimine CAS No. 50917-73-2

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine

Cat. No.: B1303800
CAS No.: 50917-73-2
M. Wt: 255.25 g/mol
InChI Key: REXOGTNRQYAOQG-UHFFFAOYSA-N
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Description

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an imine group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diethoxyphosphorylmethyl)-1-phenylmethanimine typically involves the reaction of diethyl phosphite with benzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Aminophosphonates.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(diethoxyphosphorylmethyl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves the phosphorus atom, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine can be compared with other similar organophosphorus compounds, such as:

  • Diethyl (diphenylmethylene)aminomethylphosphonate
  • Diethyl benzhydrylideneaminomethylphosphonate

These compounds share similar structural features but differ in their specific substituents and chemical properties

Biological Activity

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine, a phosphorus-containing compound, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique phosphonate group, which contributes to its reactivity and biological properties. The molecular formula is C12H17N1O3PC_{12}H_{17}N_{1}O_{3}P with a molecular weight of approximately 255.25 g/mol. The compound's structure includes a diethoxyphosphoryl moiety attached to a phenylmethanimine framework.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Studies have shown that derivatives of this compound can act as effective antibacterial agents. Its phosphonate group may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, possibly through the modulation of inflammatory pathways in cells.
  • Enzyme Interactions : It has been studied for interactions with various enzymes, suggesting that it may influence biochemical pathways relevant to disease processes.

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Substitution : The phosphonate group acts as a nucleophile, allowing the compound to participate in substitution reactions with electrophiles. This reactivity can lead to the formation of biologically active derivatives.
  • Enzyme Inhibition : By interacting with specific enzymes, the compound may inhibit their activity, which is crucial for its antibacterial and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.
  • Inflammatory Response Modulation : Research focusing on inflammatory cell lines revealed that treatment with this compound resulted in reduced production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies : Investigations into enzyme kinetics showed that the compound could inhibit certain phosphatases involved in cellular signaling pathways, highlighting its potential therapeutic applications in conditions where these pathways are dysregulated.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds can be made:

Compound NameStructure TypeNotable Features
Diethyl phthalimidomethylphosphonatePhosphonateUsed as an intermediate; less complex than target compound
Diethyl aminomethylphosphonatePhosphonateLacks benzylidene moiety; different reactivity
Dimethyl diazomethylphosphonatePhosphonateContains diazo group; distinct applications
Diethyl isocyanomethylphosphonatePhosphonateFeatures isocyanate functionality; different behavior

Properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOGTNRQYAOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN=CC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378636
Record name Diethyl [(benzylideneamino)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-73-2
Record name Diethyl [(benzylideneamino)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50917-73-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Diethyl aminomethylphosphonate (4.03 g., 24.1 mmole) is stirred in an ice bath while benzaldehyde (2.50 ml., 24.5 mMol) is added dropwise over a period of 5 minutes. After having been stirred an additional 15 minutes at 0°C., the mixture is diluted with absolute ethanol (20 ml.) and evaporated in vacuo. The residue is dissolved in dry benzene (20 ml.) and evaporated to give diethyl N-benzylidene-aminomethylphosphonate (6.073 g.) as a pale yellow oil: ir (CCl4) 1639, 1250, 1062, 1037, and 971 cm-1 ; nmr (CDCl3)τ8.68 (t, 6, J=7 Hz, CH3), 5.93 (d of d, 2, J=17.5 Hz and J=1 Hz, CH2), 5.85 (d of q, 4, J=8 Hz and J=7 Hz, CH2CH3), 2.65 (m, 3, ArH), 2.29 (m, 2, ArH), and 1.75 (t of d, 1, J=1 Hz and J=5 Hz, =CH).
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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